
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F4N2O3S and its molecular weight is 444.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the key synthetic routes for preparing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
Piperidine functionalization : Introducing the 2-fluorobenzoyl group via nucleophilic acyl substitution using 2-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Sulfonamide coupling : Reacting the modified piperidine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in anhydrous solvents (DMF or THF) at 0–25°C .
Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC/HPLC .
- Optimization : Adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., over-acylation) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Techniques :
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., fluorobenzoyl vs. trifluoromethyl groups) .
- HPLC-MS : Confirms molecular weight (expected ~480 g/mol) and detects impurities .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, critical for studying target interactions .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Approach :
Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
Solubility optimization : Use co-solvents (e.g., PEG 400) or prodrug modifications to enhance bioavailability .
Target engagement studies : Radioligand binding assays or CRISPR-mediated target knockout to confirm specificity .
Q. How does the fluorobenzoyl group influence the compound’s binding affinity to putative targets (e.g., enzymes or GPCRs)?
- Mechanistic insights :
- Electron-withdrawing effects : The fluorine atom increases electrophilicity, enhancing hydrogen bonding with catalytic residues (e.g., serine in proteases) .
- Conformational rigidity : Piperidine ring puckering, stabilized by the fluorobenzoyl group, may lock the compound in a bioactive conformation .
Q. What computational methods are used to predict the compound’s stability under varying pH and temperature conditions?
- Tools :
- DFT calculations : Evaluate hydrolytic susceptibility of the sulfonamide bond at acidic/basic pH .
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .
Q. Experimental Design & Data Analysis
Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s potency while minimizing off-target effects?
- SAR Framework :
Core modifications : Replace the piperidine ring with azetidine or morpholine to assess steric effects .
Substituent variation : Test analogs with chloro or methyl groups instead of trifluoromethyl to modulate lipophilicity (clogP) .
Data analysis : Use IC50 values from enzyme inhibition assays and pairwise statistical comparisons (e.g., ANOVA) to identify significant trends .
Q. What experimental controls are critical when assessing the compound’s cytotoxicity in cancer cell lines?
- Controls :
- Negative : Untreated cells + vehicle (DMSO) to rule out solvent toxicity .
- Positive : Cisplatin or doxorubicin to validate assay sensitivity .
- Off-target checks : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Q. Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Precautions :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
属性
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O3S/c21-18-4-2-1-3-17(18)19(27)26-11-9-14(10-12-26)13-25-30(28,29)16-7-5-15(6-8-16)20(22,23)24/h1-8,14,25H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFAZECOXXQJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。